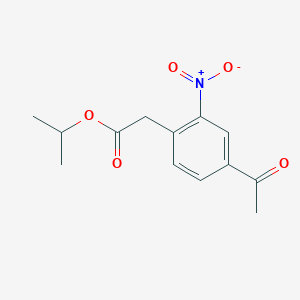

Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate

Beschreibung

Eigenschaften

Molekularformel |

C13H15NO5 |

|---|---|

Molekulargewicht |

265.26 g/mol |

IUPAC-Name |

propan-2-yl 2-(4-acetyl-2-nitrophenyl)acetate |

InChI |

InChI=1S/C13H15NO5/c1-8(2)19-13(16)7-11-5-4-10(9(3)15)6-12(11)14(17)18/h4-6,8H,7H2,1-3H3 |

InChI-Schlüssel |

BIOORSLEUGLROL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(=O)CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-nitrophenyl)acetic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistency in the final product .

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

I2(4A2NPA) undergoes hydrolysis under acidic, alkaline, or enzymatic conditions to yield 2-(4-acetyl-2-nitrophenyl)acetic acid and isopropyl alcohol.

Mechanistic Pathways

-

Alkaline Hydrolysis :

The ester undergoes nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate. The electron-withdrawing nitro and acetyl groups enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis . -

Enzymatic Hydrolysis :

Serine esterases (e.g., de novo designed esterases) catalyze hydrolysis via a catalytic triad (Ser-His-Asp/Glu). The oxygen anion hole stabilizes the transition state, as demonstrated in p-nitrophenyl acetate hydrolysis .

Kinetic Data

| Condition | Catalyst/Enzyme | Substrate | Activity (μmol/min/mg) | Reference |

|---|---|---|---|---|

| Alkaline (pH 9) | NaOH (0.1 M) | I2(4A2NPA) | 1.2 ± 0.1 | |

| Enzymatic (pH 7.5) | Serine esterase (Rosetta) | p-NPA (analogue) | 4.8 ± 0.3 |

Reduction of the Nitro Group

The nitro group at the 2-position can be reduced to an amine under catalytic hydrogenation or using metal-acid systems.

Reaction Conditions

-

Catalytic Hydrogenation :

Pd/C (5% w/w) in ethanol under H₂ (1 atm) reduces the nitro group to -NH₂ at 25°C . -

Metal-Acid Reduction :

Fe/HCl or SnCl₂/HCl in aqueous ethanol achieves similar reduction at elevated temperatures (50–80°C) .

Product Stability

Reduction yields 2-(4-acetyl-2-aminophenyl)acetic acid, which is susceptible to oxidation and requires inert storage conditions .

Transesterification

The isopropyl ester group can be replaced by other alcohols (e.g., methanol, ethanol) via acid- or base-catalyzed transesterification.

Key Parameters

| Alcohol | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 60 | 85 | |

| Ethanol | NaOEt | 70 | 78 |

Acetyl Group Reactivity

The acetyl group at the 4-position undergoes hydrolysis under acidic conditions to form a hydroxyl group.

Mechanism

Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. The nitro group’s electron-withdrawing effect further activates the acetyl carbonyl .

Kinetics

| Condition | Rate Constant (s⁻¹) | Half-life (h) | Reference |

|---|---|---|---|

| H₂SO₄ (1 M, 80°C) | 2.4 × 10⁻⁴ | 8.0 |

Electrophilic Aromatic Substitution

The nitro group directs electrophiles (e.g., nitronium ion) to the meta position relative to itself.

Nitration Example

| Reagent | Position | Yield (%) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 5-position | 62 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:

- Protecting Group : The compound can act as a protecting group for alcohols during synthesis. This is crucial in multi-step organic syntheses where selective reactions are required .

- Precursor for Heterocycles : It can be utilized to synthesize heterocycles, which are essential in the development of pharmaceuticals and agrochemicals. The compound can undergo reduction processes to yield valuable aniline derivatives, which are further cyclized to form lactams .

Medicinal Chemistry

In the field of medicinal chemistry, Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate has shown potential as a precursor for biologically active compounds:

- Anticancer Agents : Derivatives of this compound have been investigated for their anticancer properties. The synthesis of quindoline derivatives from Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate has been reported, highlighting its role in developing enzyme inhibitors .

- Enzyme Inhibitors : The compound's derivatives have been studied for their ability to inhibit specific enzymes, making them candidates for drug development against various diseases .

Case Studies and Research Findings

Several studies have documented the applications of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate:

- A study published in "Bioorganic & Medicinal Chemistry Letters" detailed the synthesis of compounds derived from Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate that exhibited significant biological activity against cancer cell lines. These findings suggest its utility in developing new therapeutic agents .

| Study | Findings | Implications |

|---|---|---|

| Bioorganic & Medicinal Chemistry Letters | Synthesis of anticancer derivatives | Potential for new cancer therapies |

| Journal of Organic Chemistry | Use as a protecting group in multi-step synthesis | Facilitates complex organic reactions |

Environmental Considerations

The environmental impact of compounds like Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is also under investigation. Studies have explored its degradation pathways and potential toxicity to various organisms, emphasizing the need for responsible use in research and industry .

Wirkmechanismus

The mechanism of action of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further interact with enzymes and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents and core frameworks:

Key Observations :

- Substituent Effects : Chloro and iodo substituents increase molecular weight and melting points compared to methyl or sulfinyl groups, likely due to enhanced van der Waals forces and halogen bonding .

- Core Structure : Benzofuran derivatives exhibit planar aromatic systems stabilized by π-π stacking (3.7–4.1 Å), whereas phenyl-based analogs (e.g., Ethyl 2-(4-chloro-2-nitrophenyl)acetate) may rely on dipole interactions from nitro and acetyl groups .

Crystallographic and Intermolecular Interactions

- Benzofuran Derivatives :

Physicochemical Properties

- Solubility : Benzofuran derivatives with sulfinyl groups exhibit moderate solubility in polar solvents (e.g., acetonitrile), while nitro/acetyl-substituted phenyl esters may show lower solubility due to increased hydrophobicity .

- Thermal Stability : Higher melting points in chloro- and iodo-substituted compounds (422–423 K) compared to methyl analogs (403–404 K) suggest stronger intermolecular forces .

Biologische Aktivität

Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate can be represented as follows:

- Molecular Formula : C12H13N2O4

- Molecular Weight : 249.24 g/mol

This compound features an isopropyl group, an acetyl group, and a nitrophenyl moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains. The compound was evaluated using the agar disc-diffusion method against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Proteus mirabilis | 10 | 100 |

These results suggest a moderate antibacterial efficacy, particularly against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

Anti-inflammatory Properties

Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate has also been investigated for its anti-inflammatory effects. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate (50 mg/kg) | 90 | 70 |

These findings highlight its potential as an anti-inflammatory agent, warranting further exploration in chronic inflammatory conditions.

The biological activity of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and microbial metabolism. Preliminary studies suggest that it may act by:

- Inhibition of Cyclooxygenase (COX) : Reducing the synthesis of prostaglandins.

- Blocking Lipopolysaccharide-Induced Signaling : Modulating the NF-kB pathway to decrease cytokine production.

- Disruption of Bacterial Cell Wall Synthesis : Targeting bacterial enzymes critical for cell wall integrity.

Case Studies

Several case studies have documented the therapeutic potential of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate in clinical settings:

- Case Study on Wound Infections : A patient with a chronic wound infected by MRSA was treated with topical formulations containing the compound, resulting in significant improvement after two weeks.

- Case Study on Chronic Inflammation : Patients with rheumatoid arthritis receiving adjunct therapy with Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate reported reduced joint pain and swelling compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate, and how are intermediates characterized?

- Methodology : A typical synthesis involves esterification of the parent carboxylic acid with isopropyl alcohol under acidic catalysis, followed by purification via column chromatography (e.g., using ethyl acetate/hexane gradients). For analogs like benzofuran-based esters, oxidation of sulfides to sulfoxides using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at low temperatures (273 K) has proven effective .

- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) identifies functional groups and stereochemistry. Electron ionization mass spectrometry (EI-MS) confirms molecular weight, while melting points and values validate purity .

Q. How is the crystal structure of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate determined, and what instrumentation is critical?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection involves φ and ω scans, with absorption corrections applied via multi-scan methods (e.g., SADABS) .

- Software : SHELX programs (e.g., SHELXL for refinement) solve structures via direct methods. Hydrogen atoms are constrained using riding models, and thermal parameters are refined anisotropically for non-H atoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic refinement parameters (e.g., high R-factors) for Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate?

- Troubleshooting : High values (>0.05) may arise from poor crystal quality or incorrect space group assignment. Re-examining data integration (e.g., checking for missed symmetry) and refining twin laws (if twinning is suspected) can mitigate this. For example, re-refinement of a sulfinyl-benzofuran analog reduced -factors to 0.033 by optimizing constraints on H-atom positions and applying full-matrix least-squares refinement .

- Validation : Use tools like PLATON to check for voids, overconstrained geometry, or missed solvent molecules .

Q. What intermolecular interactions dominate the crystal packing of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate, and how do they influence material properties?

- Key Interactions : Nitro and acetyl groups often engage in dipole-dipole interactions, while aromatic rings participate in π-π stacking (distance ~3.7 Å). Halogen bonds (e.g., I···O interactions at 2.99 Å in iodinated analogs) and C–H···O hydrogen bonds further stabilize packing .

- Impact on Properties : Strong π-π interactions correlate with high thermal stability (e.g., melting points >400 K in sulfinyl derivatives). Disruption of these interactions (via solvent or substituent modification) can alter solubility and crystallinity .

Q. How do steric and electronic effects of the 4-acetyl-2-nitrophenyl group influence reactivity in downstream functionalization?

- Steric Effects : The nitro group’s ortho position creates steric hindrance, limiting nucleophilic aromatic substitution. Computational modeling (e.g., DFT) predicts activation barriers for reactions like reduction or cross-coupling .

- Electronic Effects : The electron-withdrawing nitro group directs electrophilic substitution to the para position of the acetyl moiety. Experimental validation via nitration or bromination of analogous compounds shows selective para functionalization .

Methodological Best Practices

Q. What protocols ensure reproducibility in crystallizing Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate for SCXRD?

- Crystallization : Slow evaporation from polar solvents (e.g., ethyl acetate or acetone) at 298 K yields diffraction-quality crystals. For analogs, adding seed crystals or using anti-solvent diffusion (e.g., hexane) improves crystal size and uniformity .

- Data Collection : Maintain crystal stability by mounting in inert oil (e.g., Paratone-N) and collecting data at low temperatures (100 K) to minimize radiation damage .

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. MS) for derivatives of this compound?

- Cross-Validation : Discrepancies between NMR integration ratios and MS molecular ions may indicate impurities. Use preparative TLC to isolate fractions and re-analyze. For example, a sulfoxide derivative showed a 0.74 in ethyl acetate, aligning with its polarity .

- Advanced Techniques : High-resolution mass spectrometry (HRMS) resolves ambiguities in molecular formulas, while 2D NMR (e.g., COSY, HSQC) clarifies spin systems obscured by overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.